

# Application Notes and Protocols for CD39 Immunohistochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CI-39

Cat. No.: B15073255

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the immunohistochemical (IHC) staining of CD39, a transmembrane glycoprotein that functions as an ectonucleotidase. CD39, also known as Ectonucleoside Triphosphate Diphosphohydrolase 1 (ENTPD1), plays a crucial role in regulating extracellular ATP and adenosine levels, thereby modulating immune responses.[1] It is expressed on various immune cells, including B cells, monocytes, and subsets of T cells, as well as endothelial cells.[2][3] Overexpression of CD39 has been noted in several types of cancer, making it a significant target in oncology research.[1]

## Protein Target Information

- Protein Name: Cluster of Differentiation 39 (CD39)
- Alternative Names: Ectonucleoside Triphosphate Diphosphohydrolase 1 (ENTPD1)
- Function: CD39 is an ectoenzyme that hydrolyzes extracellular ATP and ADP to AMP.[1] In conjunction with CD73, it converts ATP to adenosine, a potent immunosuppressive molecule. [3] This pathway is critical in modulating immune cell activation and function.
- Cellular Localization: Cell membrane.

## Quantitative Data Summary

The following table summarizes typical experimental conditions for CD39 IHC staining, compiled from various antibody datasheets. It is important to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.

Parameter	Formalin-Fixed Paraffin-Embedded (FFPE) Tissues	Frozen Tissues
Primary Antibody Dilution	1:100 - 1:2000	15 µg/mL
Primary Antibody Incubation	1 hour at room temperature or overnight at 4°C	Overnight at 4°C
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER) with Tris/EDTA buffer (pH 9.0) or Citrate buffer (pH 6.0)	Generally not required, but can sometimes be beneficial. <a href="#">[4]</a>
Fixation	10% Neutral Buffered Formalin	Cold acetone or 4% paraformaldehyde
Detection System	HRP-conjugated secondary antibody with DAB substrate	Fluorescently labeled secondary antibody

## Experimental Protocols

### I. Immunohistochemistry Staining of Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for detecting CD39 in FFPE tissue sections.

#### A. Materials and Reagents

- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water

- Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% normal serum from the secondary antibody host species in wash buffer)
- Primary antibody against CD39
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

#### B. Protocol

- Deparaffinization and Rehydration:
  1. Immerse slides in xylene, 2 times for 10 minutes each.[\[5\]](#)
  2. Immerse slides in 100% ethanol, 2 times for 10 minutes each.[\[5\]](#)
  3. Immerse slides in 95% ethanol for 5 minutes.[\[5\]](#)
  4. Immerse slides in 70% ethanol for 5 minutes.[\[5\]](#)
  5. Rinse slides in deionized water for 5 minutes.
- Antigen Retrieval:
  1. Pre-heat a water bath or steamer containing the antigen retrieval buffer to 95-100°C.

2. Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes. The optimal time should be determined by the user.[\[6\]](#)
  3. Allow the slides to cool to room temperature for at least 20 minutes.
  4. Rinse the sections with wash buffer.
- Peroxidase Blocking:
    1. Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[\[7\]](#)
    2. Rinse the slides with wash buffer 3 times for 5 minutes each.
  - Blocking:
    1. Incubate the sections with blocking buffer for 30-60 minutes at room temperature to block non-specific antibody binding.[\[8\]](#)
  - Primary Antibody Incubation:
    1. Dilute the primary anti-CD39 antibody to its optimal concentration in the blocking buffer.
    2. Apply the diluted primary antibody to the sections and incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
    3. Rinse the slides with wash buffer 3 times for 5 minutes each.
  - Secondary Antibody and Detection:
    1. Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.
    2. Rinse the slides with wash buffer 3 times for 5 minutes each.
    3. Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
    4. Rinse the slides with wash buffer 3 times for 5 minutes each.
  - Chromogenic Detection:

1. Prepare the DAB substrate solution according to the manufacturer's instructions.
  2. Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
  3. Stop the reaction by rinsing the slides with deionized water.
- Counterstaining, Dehydration, and Mounting:
    1. Counterstain the sections with hematoxylin for 1-2 minutes.[\[7\]](#)
    2. "Blue" the sections in running tap water.
    3. Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).[\[9\]](#)
    4. Clear the sections in xylene and mount with a permanent mounting medium.[\[9\]](#)

## II. Immunohistochemistry Staining of Frozen Tissues

This protocol is for the detection of CD39 in fresh frozen tissue sections.

### A. Materials and Reagents

- OCT (Optimal Cutting Temperature) compound
- Cold Acetone or 4% Paraformaldehyde
- Wash Buffer (e.g., PBS or TBS)
- Blocking Buffer (e.g., 5% normal serum in wash buffer)
- Primary antibody against CD39
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

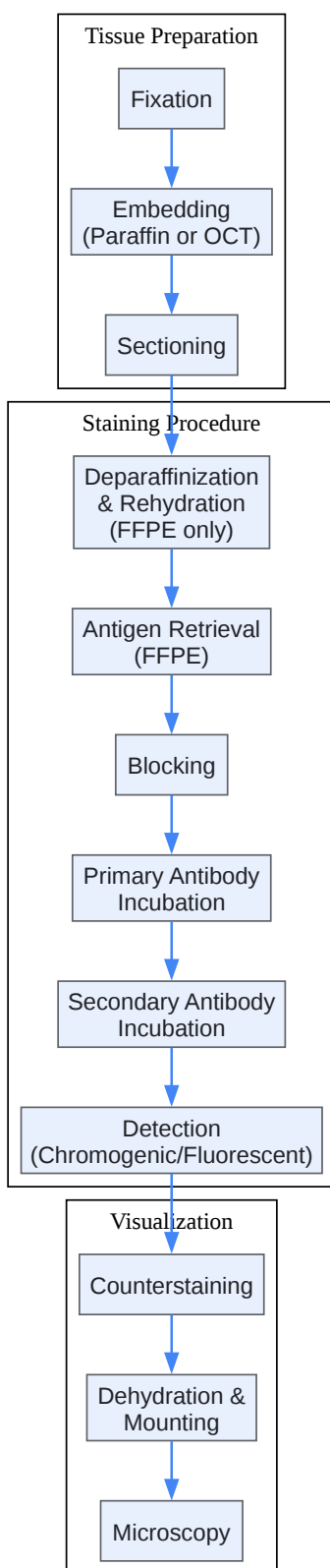
## B. Protocol

- Tissue Preparation and Sectioning:
  1. Snap-freeze fresh tissue in isopentane cooled with liquid nitrogen.
  2. Embed the frozen tissue in OCT compound.
  3. Cut 5-10  $\mu\text{m}$  thick sections using a cryostat and mount them on charged slides.
  4. Air dry the sections for 30 minutes at room temperature.
- Fixation:
  1. Fix the sections in ice-cold acetone for 10 minutes or in 4% paraformaldehyde for 15 minutes at room temperature.[\[8\]](#)
  2. Rinse the slides with wash buffer 3 times for 5 minutes each.
- Blocking:
  1. Incubate the sections with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
  1. Dilute the primary anti-CD39 antibody to its optimal concentration in the blocking buffer.
  2. Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[\[2\]](#)
- Secondary Antibody Incubation:
  1. Rinse the slides with wash buffer 3 times for 5 minutes each.
  2. Apply the fluorophore-conjugated secondary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature in the dark.
  3. Rinse the slides with wash buffer 3 times for 5 minutes each in the dark.

- Counterstaining and Mounting:

1. Incubate the sections with DAPI for 5 minutes to stain the nuclei.
2. Rinse the slides with wash buffer.
3. Mount the slides with an antifade mounting medium.

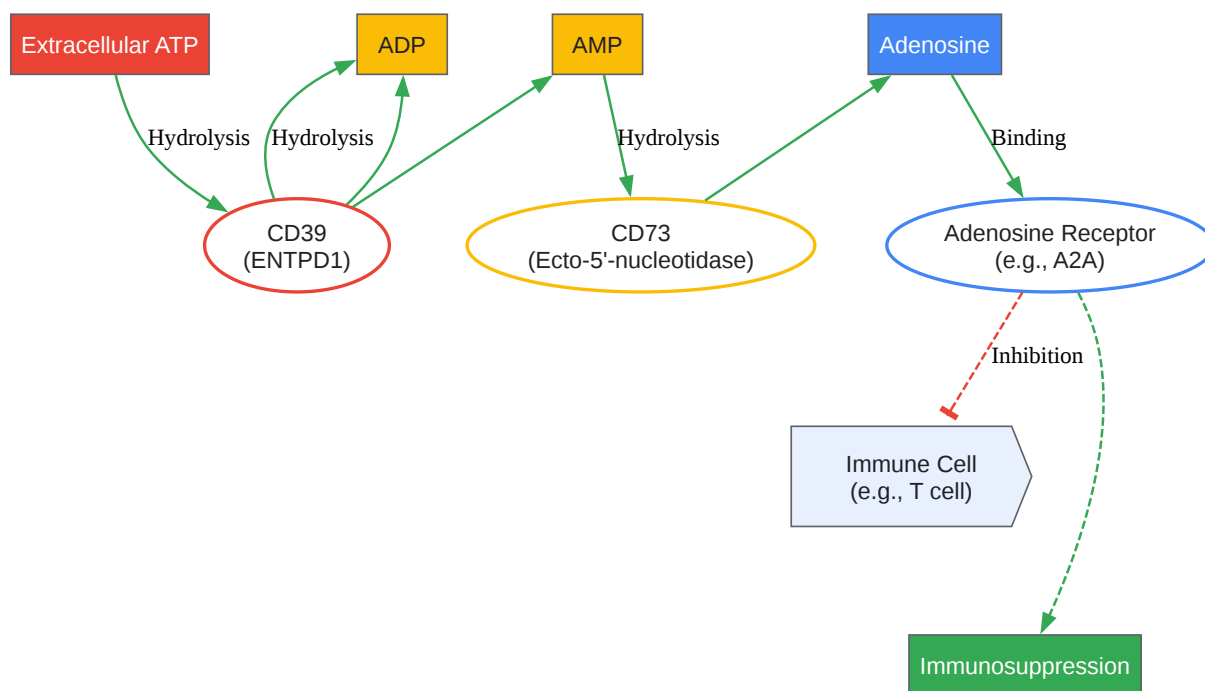
## Visualizations



[Click to download full resolution via product page](#)

Caption: General workflow for immunohistochemistry (IHC) staining.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. biocare.net [biocare.net]
- 2. CD39 Polyclonal Antibody (PA5-47624) [thermofisher.com]
- 3. miltenyibiotec.com [milttenyibiotec.com]

- 4. genetex.com [genetex.com]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. Enhancing Antigen Retrieval To Unmask Signaling Phosphoproteins In Formalin-Fixed Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. IHC on Frozen Tissue | Proteintech Group [ptglab.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- To cite this document: BenchChem. [Application Notes and Protocols for CD39 Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073255#ci-39-immunohistochemistry-staining-procedure]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)